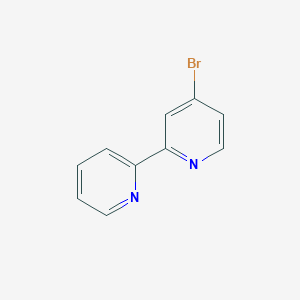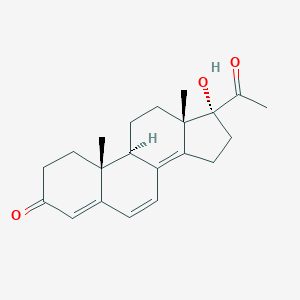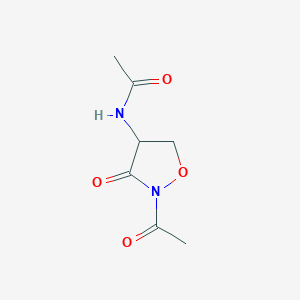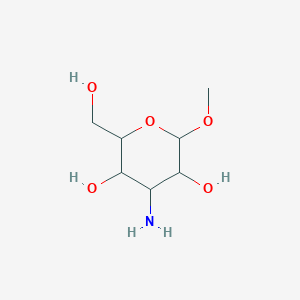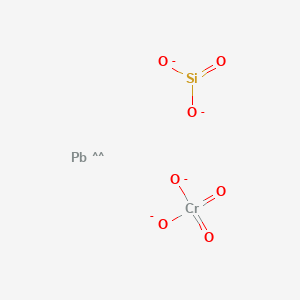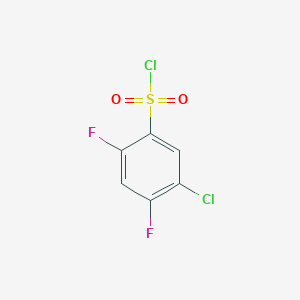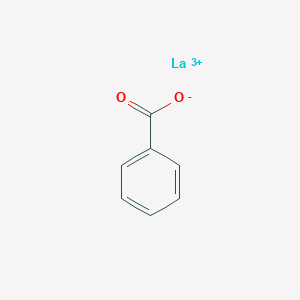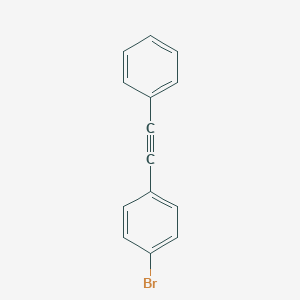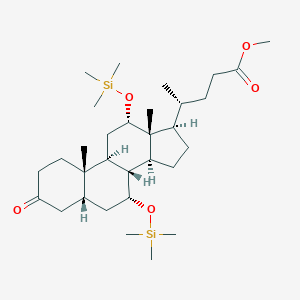
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester, also known as UDCA-TMS, is a synthetic derivative of ursodeoxycholic acid (UDCA). UDCA is a naturally occurring bile acid that has been used to treat various liver diseases. UDCA-TMS has been synthesized to improve the pharmacological properties of UDCA and increase its efficacy.
Mécanisme D'action
The exact mechanism of action of 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester is not fully understood. However, it is believed to act through several pathways, including the activation of nuclear receptors, modulation of signaling pathways, and regulation of gene expression. 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid metabolism, inflammation, and liver regeneration.
Effets Biochimiques Et Physiologiques
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has been shown to have several biochemical and physiological effects, including the reduction of liver inflammation and fibrosis, the inhibition of cancer cell growth, and the improvement of insulin sensitivity. 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has also been shown to regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, the synthesis of 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester is complex and requires specialized equipment and expertise. Additionally, 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester is expensive and may not be readily available for all researchers.
Orientations Futures
There are several future directions for the research and development of 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester. One direction is the exploration of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the mechanism of action of 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester needs to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester is synthesized through a multi-step process that involves the protection of the hydroxyl groups of UDCA, followed by esterification with trimethylsilyl chloride and oxidation with chromium trioxide. The final product is obtained after deprotection of the hydroxyl groups with trifluoroacetic acid. The synthesis of 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has been extensively studied for its potential therapeutic applications in liver diseases, including non-alcoholic fatty liver disease (NAFLD), primary biliary cholangitis (PBC), and hepatocellular carcinoma (HCC). 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has been shown to have anti-inflammatory, anti-fibrotic, and anti-cancer properties, making it a promising candidate for the treatment of these diseases.
Propriétés
Numéro CAS |
15093-99-9 |
|---|---|
Nom du produit |
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester |
Formule moléculaire |
C31H56O5Si2 |
Poids moléculaire |
564.9 g/mol |
Nom IUPAC |
methyl (4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3-oxo-7,12-bis(trimethylsilyloxy)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C31H56O5Si2/c1-20(11-14-28(33)34-4)23-12-13-24-29-25(19-27(31(23,24)3)36-38(8,9)10)30(2)16-15-22(32)17-21(30)18-26(29)35-37(5,6)7/h20-21,23-27,29H,11-19H2,1-10H3/t20-,21+,23-,24+,25+,26-,27+,29+,30+,31-/m1/s1 |
Clé InChI |
LYEQLVCCHOHXEJ-KCWRXROSSA-N |
SMILES isomérique |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O[Si](C)(C)C)O[Si](C)(C)C)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O[Si](C)(C)C)O[Si](C)(C)C)C |
SMILES canonique |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O[Si](C)(C)C)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



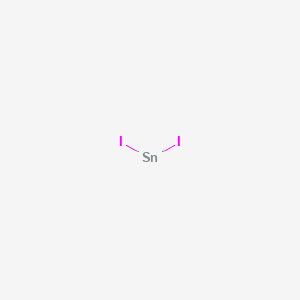
![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
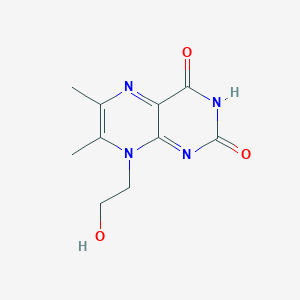
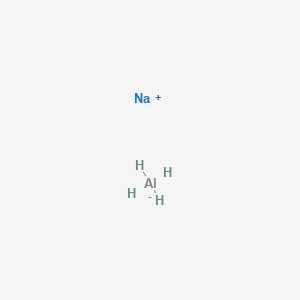
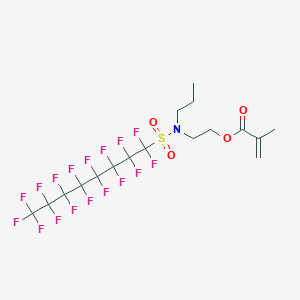
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
